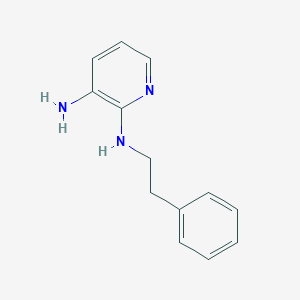
5-Bromo-2-chlorobenzyl methanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chlorobenzyl methanesulfonate: is an organic compound with the molecular formula C8H8BrClO3S and a molecular weight of 299.57 g/mol . It is a derivative of benzyl alcohol, where the benzyl group is substituted with bromine and chlorine atoms, and the hydroxyl group is replaced by a methanesulfonate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chlorobenzyl methanesulfonate typically involves the reaction of 5-Bromo-2-chlorobenzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production, and implementing purification steps to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-chlorobenzyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The bromine and chlorine substituents can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products:
Nucleophilic substitution: The major products are the corresponding substituted benzyl derivatives, such as benzyl azides, benzyl thiols, and benzyl ethers.
Oxidation and reduction: The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-chlorobenzyl methanesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules
Biology and Medicine: In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through nucleophilic substitution reactions. This modification can help in studying the structure and function of these biomolecules.
Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its reactivity and functional group compatibility make it a valuable intermediate in various chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chlorobenzyl methanesulfonate primarily involves its ability to act as an alkylating agent. The methanesulfonate ester group is a good leaving group, allowing the compound to undergo nucleophilic substitution reactions. This property enables it to modify nucleophilic sites on biomolecules, such as the amino groups in proteins or the phosphate groups in nucleic acids .
Comparaison Avec Des Composés Similaires
5-Bromo-2-chlorobenzyl alcohol: This compound is structurally similar but lacks the methanesulfonate ester group.
5-Bromo-2-chlorobenzyl chloride: This compound has a chloride group instead of the methanesulfonate ester. It is also used as an intermediate in organic synthesis.
Uniqueness: 5-Bromo-2-chlorobenzyl methanesulfonate is unique due to the presence of both bromine and chlorine substituents on the benzyl ring, combined with the methanesulfonate ester group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate for various chemical transformations.
Propriétés
Formule moléculaire |
C8H8BrClO3S |
|---|---|
Poids moléculaire |
299.57 g/mol |
Nom IUPAC |
(5-bromo-2-chlorophenyl)methyl methanesulfonate |
InChI |
InChI=1S/C8H8BrClO3S/c1-14(11,12)13-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
Clé InChI |
PQSAPINWQVFCSQ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)OCC1=C(C=CC(=C1)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
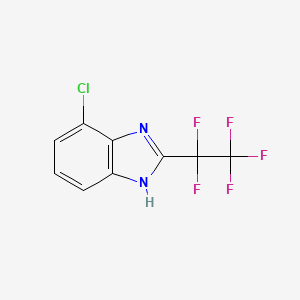

![5-Bromo-3-[(3,4-dichlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13882409.png)
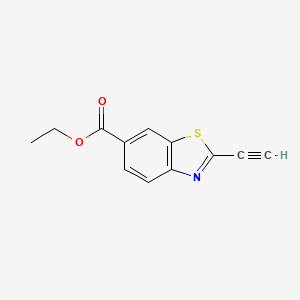
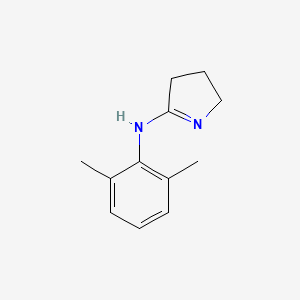

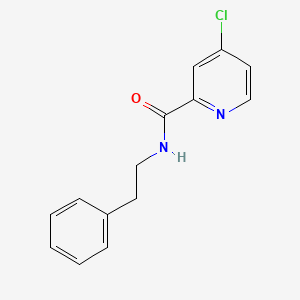

![3-N-[2-(4-methylpiperazin-1-yl)ethyl]benzene-1,3-diamine](/img/structure/B13882472.png)
![5-[(6-Chloropyrimidin-4-yl)amino]-1,3-dihydroindol-2-one](/img/structure/B13882476.png)
